molecular formula C9H7F3N4 B13576210 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine

Cat. No.: B13576210
M. Wt: 228.17 g/mol
InChI Key: LJKIPCZAMRVOJW-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine is a chemical compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloropyridine with hydrazine hydrate to form 4-hydrazinopyridine. This intermediate is then reacted with trifluoroacetic acid and a suitable aldehyde to yield the desired pyrazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Pyridin-4-yl)-3-(trifluoromethyl)-1h-pyrazol-4-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    1-(Pyridin-4-yl)-5-(methyl)-1h-pyrazol-4-amine: The absence of the trifluoromethyl group results in different physicochemical properties and biological effects.

    1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-3-amine:

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6/h1-5H,13H2

InChI Key

LJKIPCZAMRVOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F

Origin of Product

United States

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